molecular formula C10H11NO2 B13077698 2-Methyl-2,3-dihydro-1H-isoindole-5-carboxylic acid

2-Methyl-2,3-dihydro-1H-isoindole-5-carboxylic acid

Cat. No.: B13077698
M. Wt: 177.20 g/mol
InChI Key: HOXMBAUWMFUUIF-UHFFFAOYSA-N
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Description

2-Methyl-2,3-dihydro-1H-isoindole-5-carboxylic acid is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound belongs to a class of isoindole derivatives recognized for their diverse biological activities and potential as core structures for the development of novel therapeutic agents . Although specific biological data for this exact molecule may be limited, closely related 1,3-dioxo-isoindole-5-carboxylic acid derivatives have been identified as a novel class of potent, small-molecule heparanase inhibitors . Heparanase is an endo-β-glucuronidase enzyme that cleaves heparan sulfate and is a prominent target in oncology and inflammation research due to its role in tumor metastasis, angiogenesis, and immune regulation . The isoindolinone core is a privileged structure in drug design, with analogs demonstrating a range of pharmacological properties, including anti-inflammatory, analgesic, and anti-cancer activities . The carboxylic acid moiety and the specific substitution pattern on the isoindole ring make this compound a versatile intermediate for further synthetic modification, enabling structure-activity relationship (SAR) studies and the optimization of potency and selectivity for specific biological targets . Researchers can leverage this compound as a key building block in the synthesis of more complex molecules or as a tool compound for in vitro biochemical screening. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

2-methyl-1,3-dihydroisoindole-5-carboxylic acid

InChI

InChI=1S/C10H11NO2/c1-11-5-8-3-2-7(10(12)13)4-9(8)6-11/h2-4H,5-6H2,1H3,(H,12,13)

InChI Key

HOXMBAUWMFUUIF-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=C(C1)C=C(C=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2,3-dihydro-1H-isoindole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula : C11_{11}H11_{11}N\O2_{2}
Molecular Weight : 189.21 g/mol
CAS Number : 1065065-38-4

The compound features a unique isoindole structure, which contributes to its biological activity. The presence of the carboxylic acid group enhances its solubility and interaction with biological systems.

Heparanase Inhibition

One of the most significant applications of 2-Methyl-2,3-dihydro-1H-isoindole-5-carboxylic acid is as a heparanase inhibitor. Heparanase is an enzyme implicated in various pathological conditions, including cancer metastasis and inflammation. Inhibition of this enzyme can potentially reduce tumor growth and metastasis.

  • Case Study : Research has shown that derivatives of isoindole compounds exhibit potent activity against heparanase, leading to reduced tumor progression in animal models. For instance, compounds derived from this structure have been tested for their efficacy in treating various cancers, including gliomas and sarcomas .

Neuropharmacological Effects

The compound has been explored for its effects on the central nervous system (CNS). Studies indicate that it may act as a positive allosteric modulator for nicotinic acetylcholine receptors (nAChRs), which are crucial for cognitive function and neuroprotection.

  • Case Study : A study demonstrated that certain isoindole derivatives showed significant CNS-related biological effects, including improved cognitive function in animal models. The modulation of nAChRs by these compounds suggests their potential use in treating neurodegenerative diseases .

The compound exhibits a broad spectrum of biological activities:

  • Antitumor Activity : Effective against various tumors due to its heparanase inhibition.
  • Anti-inflammatory Properties : Potential use in treating autoimmune diseases and chronic inflammation.
  • Neuroprotective Effects : May protect against neuronal damage in conditions like Alzheimer's disease.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntitumorInhibits heparanase; reduces tumor growth
Anti-inflammatoryPotential treatment for autoimmune diseases
NeuroprotectiveModulates nAChRs; improves cognitive function

Table 2: Structural Variants and Their Activities

Compound VariantActivityReference
1,3-Dioxo-2-(pyridin-4-yl)methyl derivativeStrong heparanase inhibitor
Methyl ester derivativeEnhanced CNS activity

Mechanism of Action

The mechanism of action of 2-Methyl-2,3-dihydro-1H-isoindole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

(a) 1,3-Dioxo-2,3-dihydro-1H-isoindole-5-carboxylic Acid (20262-55-9)
  • Structure : Lacks the 2-methyl group but retains the 1,3-dioxo and 5-carboxylic acid moieties.
  • Used as an intermediate in polymer and pharmaceutical synthesis .
(b) 2-[(3R)-3-Methyl-2,6-dioxopiperidin-3-yl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic Acid (DVO)
  • Structure : Incorporates a dioxopiperidinyl group at the 2-position, introducing chirality and additional hydrogen-bonding sites.
  • Properties : Enhanced solubility in polar solvents due to the piperidinyl group. Likely used in enantioselective catalysis or as a ligand in metallodrugs .
(c) 2-(4-Ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic Acid
  • Structure : Features a 4-ethoxyphenyl substituent at the 2-position.
  • Properties: The ethoxy group increases lipophilicity, improving membrane permeability. Potential applications in antifungal or anticancer agents due to aromatic interactions .

Substituent Modifications

(a) Ester Derivatives
  • Examples: 1,3-Dioxo-2-m-tolyl-2,3-dihydro-1H-isoindole-5-carboxylic acid propyl ester (C19H17NO4) and hexyl ester (C22H23NO4).
  • Properties : Esterification of the carboxylic acid group reduces polarity, enhancing bioavailability. These derivatives are intermediates in prodrug design .
(b) Sulfur-Containing Analogs
  • Example : 2-(1,1-Dioxo-1λ⁶-thiolan-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic Acid.
  • Structure : Includes a sulfone group in the thiolane ring.
  • Properties : The sulfone group increases metabolic stability and electronic polarization, making it suitable for enzyme inhibition studies .
(c) Dimeric Structures
  • Example : 2,2'-(1,2-Ethanediyl)bis[2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic Acid] (34335-78-9).
  • Structure : Two isoindole units linked by an ethylene chain.

Indole-Based Analogs

(a) Indole-5-carboxylic Acid (1670-81-1)
  • Structure: Simpler monocyclic indole core with a carboxylic acid group at the 5-position.
  • Properties : Melting point 208–210°C; widely used in synthesizing tryptophan derivatives and fluorescent probes. Less steric hindrance compared to isoindole analogs .
(b) 3-Formyl-1H-indole-2-carboxylic Acid
  • Structure : Contains a formyl group at the 3-position, enabling condensation reactions.
  • Applications : Key intermediate in synthesizing thiazolo-indole hybrids with antimicrobial activity .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Melting Point (°C) Applications References
2-Methyl-2,3-dihydro-1H-isoindole-5-carboxylic acid C10H11NO2 2-methyl, 5-carboxylic acid Not reported Medicinal chemistry, synthesis
1,3-Dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid C9H5NO4 1,3-dioxo, 5-carboxylic acid Not reported Polymer intermediates
Indole-5-carboxylic acid C9H7NO2 5-carboxylic acid 208–210 Fluorescent probes, amino acid synthesis
2-(4-Ethoxyphenyl)-isoindole derivative C17H13NO5 4-ethoxyphenyl, 5-carboxylic acid Not reported Antifungal/anticancer research
2-(1,1-Dioxo-thiolan-3-yl)-isoindole derivative C13H11NO6S Sulfone, 5-carboxylic acid Not reported Enzyme inhibition studies

Research Findings and Implications

  • Synthetic Utility: The methyl group in this compound may hinder undesired side reactions compared to non-methylated analogs like 1,3-dioxo derivatives .
  • Solubility Trends : Esters () and piperidinyl-substituted derivatives () show tailored solubility profiles for specific pharmaceutical formulations.

Biological Activity

2-Methyl-2,3-dihydro-1H-isoindole-5-carboxylic acid is a compound belonging to the isoindole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The structure of this compound includes a carboxylic acid functional group, which is crucial for its biological activity. The isoindole core provides a scaffold that can interact with various biological targets.

1. Inhibition of Heparanase

Research has identified derivatives of isoindole compounds as potent inhibitors of heparanase, an enzyme involved in tumor metastasis and angiogenesis. For instance, certain isoindole derivatives demonstrated IC50 values ranging from 200 to 500 nM against heparanase, indicating strong inhibitory activity. These compounds also exhibited selectivity over human beta-glucuronidase, suggesting potential for therapeutic applications in cancer treatment .

2. Antibacterial Activity

Isoindole derivatives have shown significant antibacterial properties. A study reported that several N-substituted isoindolinones exhibited minimum inhibitory concentrations (MIC) between 0.328 and 3.6 mg/ml against various bacterial strains including Staphylococcus aureus and Escherichia coli. The presence of the carboxyl group was noted as essential for this antibacterial activity .

3. Carbonic Anhydrase Inhibition

The compound has also been investigated for its inhibitory effects on carbonic anhydrase (CA), an enzyme implicated in numerous physiological processes and diseases such as glaucoma and epilepsy. Specific isoindoline derivatives were found to inhibit CA isozymes with IC50 values as low as 6.39 mM, demonstrating their potential as therapeutic agents .

Case Study: Heparanase Inhibition

A study conducted by researchers demonstrated that specific isoindole derivatives inhibited heparanase effectively in vitro. The compounds not only blocked the enzymatic activity but also reduced cell migration in cancer models, highlighting their dual role as both enzyme inhibitors and anti-metastatic agents.

Case Study: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, various isoindoline derivatives were synthesized and tested against a panel of bacteria. The results indicated that modifications to the isoindole structure could significantly enhance antibacterial efficacy, paving the way for the development of new antibiotics based on this scaffold.

Comparative Analysis of Biological Activities

Activity IC50/Effectiveness Target Reference
Heparanase Inhibition200 - 500 nMHeparanase
Antibacterial Activity0.328 - 3.6 mg/mlS. aureus, E. coli
Carbonic Anhydrase Inhibition6.39 mMhCA I and hCA II

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The carboxylic acid group plays a critical role in binding to target enzymes like heparanase and carbonic anhydrases.
  • Antimicrobial Mechanism : The compound's structure allows it to penetrate bacterial membranes effectively, disrupting cellular processes.

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